Desglycolaldehyde-carboxyl Desonide
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Overview
Description
It is chemically defined as (11β,16α,17α)-11-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic acid . This compound is primarily used in the pharmaceutical industry for the development of topical dermatological treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Desglycolaldehyde-carboxyl Desonide is synthesized through a series of chemical reactions involving the modification of the parent compound, Desonide. The synthetic route typically involves the oxidation of Desonide to introduce the carboxyl group at the 17th position . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidation processes. The compound is produced in high purity and is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Desglycolaldehyde-carboxyl Desonide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carboxyl groups.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of Desonide, such as Desonide 21-Acetate and Desonide Glyoxal .
Scientific Research Applications
Desglycolaldehyde-carboxyl Desonide has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies investigating the stability and degradation of corticosteroids.
Medicine: Utilized in the formulation of topical treatments for inflammatory and pruritic skin conditions.
Mechanism of Action
Desglycolaldehyde-carboxyl Desonide exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus and interacts with specific genetic elements on the DNA, leading to the activation or repression of various genes . This mechanism results in anti-inflammatory, antipruritic, and vasoconstrictive properties, making it effective in treating corticosteroid-responsive dermatoses .
Comparison with Similar Compounds
Similar Compounds
- Desonide 21-Acetate
- Desonide Glyoxal
- Desonide Bromo Impurity
- Desonide Epoxy Impurity
- Desonide-21-aldehyde hydrate
Uniqueness
Desglycolaldehyde-carboxyl Desonide is unique due to its specific structural modification, which introduces a carboxyl group at the 17th position. This modification enhances its stability and efficacy in topical formulations compared to other similar compounds .
Properties
CAS No. |
117782-94-2 |
---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
InChI |
InChI=1S/C23H30O6/c1-20(2)28-17-10-15-14-6-5-12-9-13(24)7-8-21(12,3)18(14)16(25)11-22(15,4)23(17,29-20)19(26)27/h7-9,14-18,25H,5-6,10-11H2,1-4H3,(H,26,27)/t14-,15-,16-,17+,18+,21-,22-,23-/m0/s1 |
InChI Key |
FRRZIPPXTFWZML-JBAFZSFZSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@]35C)O |
SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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